

Application Note: Quantification of L-Lysine Sulfate in Plasma by HPLC

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Compound of Interest

Compound Name: *L-Lysine sulfate*

Cat. No.: *B8821835*

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Introduction

L-Lysine is an essential amino acid critical for numerous physiological functions, including protein synthesis, carnitine production for fatty acid metabolism, and calcium absorption.[1] Its quantification in plasma is vital for assessing nutritional status and diagnosing various metabolic disorders.[2][3] **L-Lysine sulfate**, a common salt form, readily dissociates in aqueous solutions, allowing for the analysis of the L-Lysine cation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate determination of amino acids in complex biological matrices like plasma.[1][4][5]

Due to the absence of a strong chromophore in L-Lysine, direct UV detection is often challenging and lacks sensitivity.[1] To overcome this, pre-column derivatization with a fluorescent agent is a common strategy to enhance detectability and selectivity.[1][2] This application note details a reliable HPLC method using pre-column derivatization with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic Acid (MPA) for the quantification of L-Lysine in plasma, followed by fluorescence detection.

Experimental Principle

The method involves the deproteinization of plasma samples, followed by the automated pre-column derivatization of L-Lysine and other primary amino acids with OPA/MPA. The resulting fluorescent isoindole derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector. An internal standard (IS), such as norvaline, is used to ensure accuracy and precision.[2]

Detailed Protocol

Materials and Reagents

- **L-Lysine Sulfate** (Reference Standard)
- Norvaline (Internal Standard)
- o-Phthalaldehyde (OPA)
- 3-Mercaptopropionic Acid (MPA)
- Perchloric Acid (PCA), 0.5 mol/L
- Potassium Tetraborate Buffer, 200 mmol/L, pH 9.5
- Methanol, HPLC Grade
- Acetonitrile, HPLC Grade
- Water, HPLC Grade
- Plasma Samples (Human or Animal)

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a binary pump, autosampler with derivatization capabilities, column oven, and fluorescence detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[4]
- Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH 7.5 adjusted with Triethylamine.[4]
- Mobile Phase B: Acetonitrile
- Gradient Elution: A suitable gradient to separate the derivatized amino acids.
- Flow Rate: 0.5 - 1.0 mL/min.[4]

- Column Temperature: 25°C.[4]
- Injection Volume: 20 µL.[4]
- Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.[3]
- Total Run Time: Approximately 35 minutes.[2]

Preparation of Solutions

- Derivatization Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of 3-MPA. Dilute this solution with 8 mL of the same buffer to get the final working solution. Prepare fresh daily.[2]
- Standard Stock Solutions: Prepare a stock solution of **L-Lysine sulfate** in 100 mmol/L HCl. Prepare a separate stock solution of the internal standard (norvaline) in HPLC grade water. [2]
- Calibration Standards: Prepare a series of working standard solutions by serially diluting the L-Lysine stock solution to cover a concentration range of 5 to 1000 µmol/L.[2] Spike each standard with the internal standard to a final concentration of 62.5 µmol/L.

Sample Preparation

- Thaw frozen plasma samples at room temperature.
- In a microcentrifuge tube, mix 20 µL of plasma with 20 µL of the internal standard solution (62.5 µmol/L norvaline) and 160 µL of HPLC grade water.[2]
- To precipitate proteins, add 200 µL of 0.5 mol/L perchloric acid.[2]
- Vortex the mixture thoroughly and then centrifuge at 15,000 x g for 5 minutes at room temperature.[2]
- Collect 150 µL of the supernatant and filter it using a 0.2-µm microcentrifuge filter by centrifuging at 15,000 x g for 1 minute.[2]
- The filtered supernatant is now ready for derivatization and HPLC analysis.

Automated Derivatization and HPLC Analysis

- Transfer the prepared samples and calibration standards to autosampler vials.
- The derivatization is performed automatically by the autosampler. The typical procedure involves mixing 50 µL of the sample/standard with 50 µL of the derivatization reagent.[2]
- The mixture is incubated for a set time (e.g., 30 minutes) before injection onto the HPLC column.[2]
- Inject 20 µL of the derivatized sample onto the HPLC system and acquire the chromatogram.

Data Presentation

The performance of the HPLC method is summarized in the tables below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

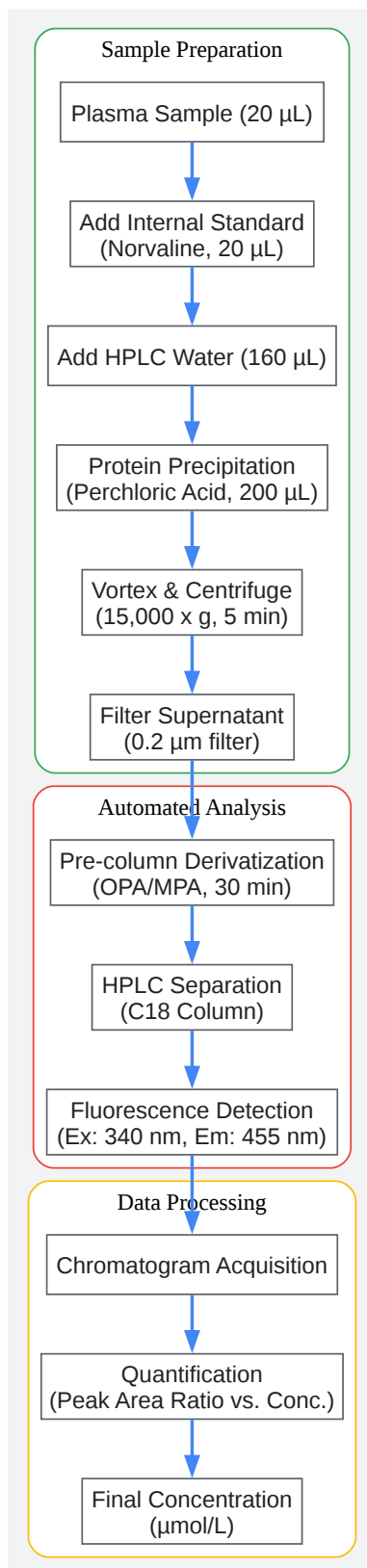
Table 1: Chromatographic and Calibration Data

Parameter	L-Lysine
Retention Time (approx.)	Variable, dependent on exact conditions
Linearity Range (µmol/L)	5 - 1000
Correlation Coefficient (r ²)	> 0.99

Table 2: Method Validation Parameters

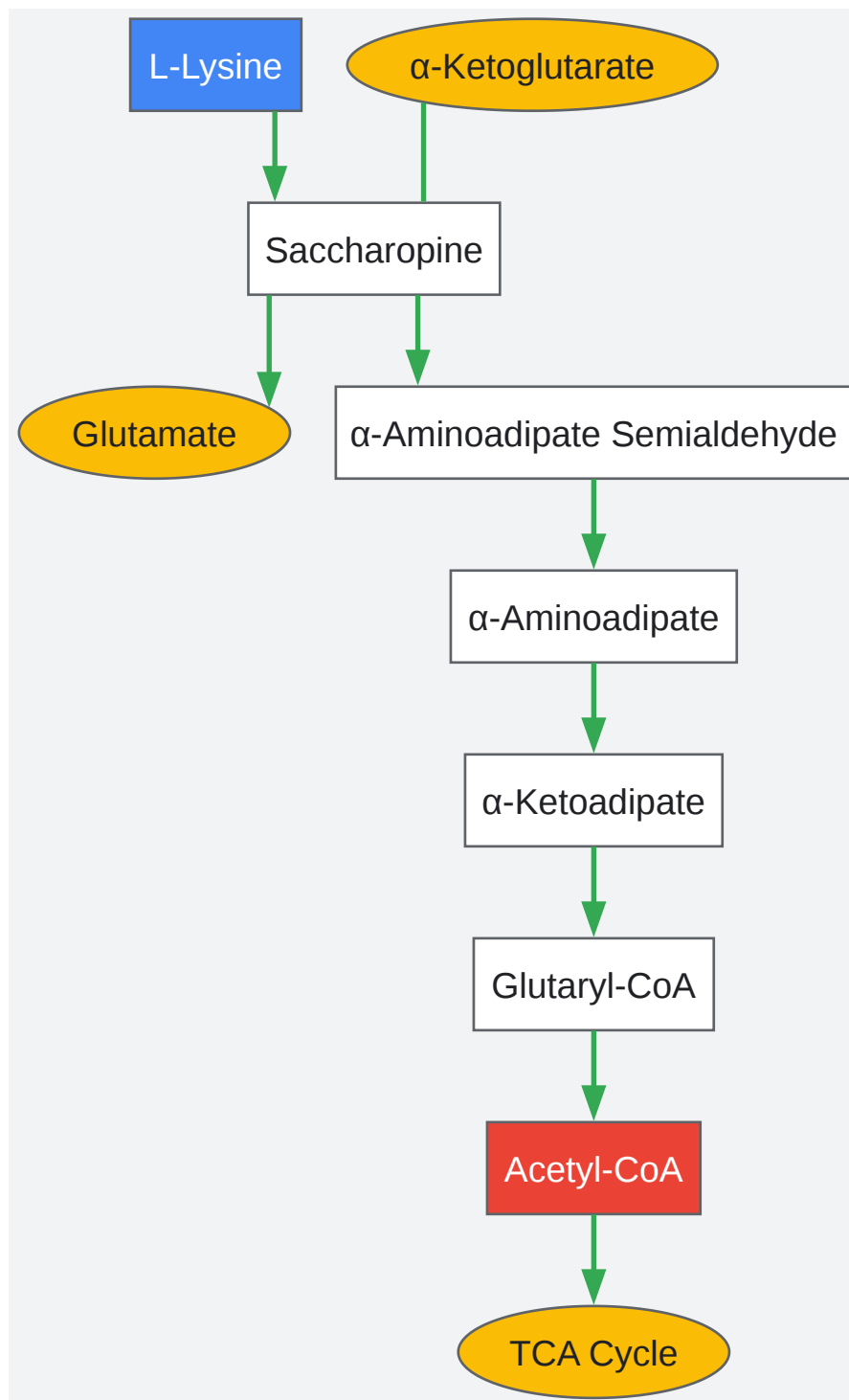
Parameter	Result
Accuracy (% Recovery)	91 - 108%[2]
Intra-assay Precision (% CV)	1 - 7%[2]
Inter-assay Precision (% CV)	2 - 12%[2]
Limit of Detection (LOD) (µg/mL)	1.47[4]
Limit of Quantification (LOQ) (µg/mL)	4.41[4]

Visualizations



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Caption: Experimental workflow for L-Lysine quantification in plasma.



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References

- 1. researchgate.net [researchgate.net]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
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